Cas no 1646842-34-3 (4-Bromo-5-fluoro-2-methylphenylboronic acid)

1646842-34-3 structure
Produktname:4-Bromo-5-fluoro-2-methylphenylboronic acid
CAS-Nr.:1646842-34-3
MF:C7H7BBrFO2
MW:232.842684984207
MDL:MFCD31543971
CID:4610532
4-Bromo-5-fluoro-2-methylphenylboronic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Bromo-5-fluoro-2-methylphenylboronic acid
- WQC84234
- (4-bromo-5-fluoro-2-methylphenyl)boronic acid
-
- MDL: MFCD31543971
- Inchi: 1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3
- InChI-Schlüssel: OZAGLHAPIPPEJJ-UHFFFAOYSA-N
- Lächelt: BrC1C(=CC(B(O)O)=C(C)C=1)F
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 158
- Topologische Polaroberfläche: 40.5
4-Bromo-5-fluoro-2-methylphenylboronic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB518123-25g |
4-Bromo-5-fluoro-2-methylphenylboronic acid; . |
1646842-34-3 | 25g |
€1529.60 | 2025-02-21 | ||
1PlusChem | 1P00HZKH-25g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 98% | 25g |
$1392.00 | 2025-02-28 | |
1PlusChem | 1P00HZKH-5g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 98% | 5g |
$429.00 | 2025-02-28 | |
1PlusChem | 1P00HZKH-10g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 98% | 10g |
$704.00 | 2025-02-28 | |
abcr | AB518123-1 g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 1g |
€503.20 | 2023-04-17 | ||
abcr | AB518123-1g |
4-Bromo-5-fluoro-2-methylphenylboronic acid; . |
1646842-34-3 | 1g |
€176.30 | 2025-02-21 | ||
A2B Chem LLC | AI38449-500mg |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 97% | 500mg |
$110.00 | 2024-04-20 | |
Ambeed | A973576-1g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 98% | 1g |
$496.0 | 2024-04-23 | |
A2B Chem LLC | AI38449-1g |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 97% | 1g |
$139.00 | 2024-04-20 | |
A2B Chem LLC | AI38449-250mg |
4-Bromo-5-fluoro-2-methylphenylboronic acid |
1646842-34-3 | 97% | 250mg |
$188.00 | 2024-01-03 |
4-Bromo-5-fluoro-2-methylphenylboronic acid Verwandte Literatur
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
1646842-34-3 (4-Bromo-5-fluoro-2-methylphenylboronic acid) Verwandte Produkte
- 2070015-41-5((5-(3-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone)
- 1396768-45-8(1-(4-phenylpiperazin-1-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]ethan-1-one)
- 6175-02-6(Isomaltohexose)
- 303144-48-1(2-Chloro-6-4-(1-methyl-1H-pyrazol-3-yl)phenoxybenzenecarbonitrile)
- 2757925-26-9(tert-butyl N-(2-hydroxy-2-{(pyridin-4-yl)methylcarbamoyl}ethyl)carbamate)
- 612097-74-2(Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate)
- 1694149-81-9(4-Butyl-6-chloro-2-cyclopropylpyrimidine)
- 1803607-47-7(4-(trifluoroprop-1-yn-1-yl)phenylmethanol)
- 1138443-89-6((5,6-Dimethoxypyridin-3-yl)methanol)
- 334778-43-7(5-bromo-2,2-difluoro-1,3-dioxaindane-4-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1646842-34-3)4-Bromo-5-fluoro-2-methylphenylboronic acid

Reinheit:99%
Menge:1g
Preis ($):446.0